molecular formula C32H26FN7O6S B11458652 N-{[5-({2-[5-(4-Fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-YL]methyl}furan-2-carboxamide

N-{[5-({2-[5-(4-Fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-YL]methyl}furan-2-carboxamide

Cat. No.: B11458652
M. Wt: 655.7 g/mol
InChI Key: HFEBXRVKDYSDDE-UHFFFAOYSA-N
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Description

N-{[5-({2-[5-(4-Fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-YL]methyl}furan-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes multiple functional groups, such as pyrazole, triazole, and furan rings, as well as fluorophenyl, methoxyphenyl, and nitrophenyl substituents. These structural elements contribute to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-({2-[5-(4-Fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-YL]methyl}furan-2-carboxamide typically involves multi-step organic reactions The process may start with the preparation of key intermediates, such as 4-fluorophenylhydrazine, 4-methoxybenzaldehyde, and 4-nitrophenylhydrazine These intermediates are then subjected to cyclization reactions to form the pyrazole and triazole rings

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors, automated synthesis platforms, and high-throughput screening of reaction conditions. Additionally, purification methods like recrystallization, chromatography, and distillation would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-{[5-({2-[5-(4-Fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-YL]methyl}furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines or reduce other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-containing compounds. Substitution reactions can introduce a wide range of functional groups, leading to structurally diverse products.

Scientific Research Applications

    Chemistry: The compound’s unique structure and reactivity make it a valuable tool for studying organic reaction mechanisms and developing new synthetic methodologies.

    Biology: Its potential biological activities, such as enzyme inhibition or receptor binding, can be explored for drug discovery and development.

    Medicine: The compound may serve as a lead compound for designing new therapeutic agents targeting specific diseases or conditions.

    Industry: Its chemical properties can be utilized in the development of new materials, catalysts, or chemical processes.

Mechanism of Action

The mechanism of action of N-{[5-({2-[5-(4-Fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-YL]methyl}furan-2-carboxamide depends on its specific interactions with molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structural features, such as the pyrazole and triazole rings, allow it to bind to active sites or allosteric sites, modulating the activity of the target molecule. This can lead to various biological effects, such as inhibition of enzyme activity, alteration of signal transduction pathways, or changes in gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N-{[5-({2-[5-(4-Chlorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-YL]methyl}furan-2-carboxamide
  • N-{[5-({2-[5-(4-Bromophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-YL]methyl}furan-2-carboxamide

Uniqueness

N-{[5-({2-[5-(4-Fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-YL]methyl}furan-2-carboxamide is unique due to the presence of the fluorophenyl group, which can influence its chemical reactivity and biological activity. The combination of multiple functional groups and heterocyclic rings also contributes to its distinct properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C32H26FN7O6S

Molecular Weight

655.7 g/mol

IUPAC Name

N-[[5-[2-[3-(4-fluorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide

InChI

InChI=1S/C32H26FN7O6S/c1-45-25-14-6-20(7-15-25)26-17-27(21-4-8-22(33)9-5-21)39(37-26)30(41)19-47-32-36-35-29(18-34-31(42)28-3-2-16-46-28)38(32)23-10-12-24(13-11-23)40(43)44/h2-16,27H,17-19H2,1H3,(H,34,42)

InChI Key

HFEBXRVKDYSDDE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)F)C(=O)CSC4=NN=C(N4C5=CC=C(C=C5)[N+](=O)[O-])CNC(=O)C6=CC=CO6

Origin of Product

United States

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